Cas no 2248209-94-9 ((2R)-2-(2,4-Difluorophenyl)propan-1-amine)
(2R)-2-(2,4-Difluorophenyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-(2,4-Difluorophenyl)propan-1-amine
- EN300-6507566
- 2248209-94-9
-
- Inchi: 1S/C9H11F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3/t6-/m0/s1
- InChI Key: CYNSQWDKXKQAFJ-LURJTMIESA-N
- SMILES: FC1C=C(C=CC=1[C@@H](C)CN)F
Computed Properties
- Exact Mass: 171.08595568g/mol
- Monoisotopic Mass: 171.08595568g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 26Ų
(2R)-2-(2,4-Difluorophenyl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507566-0.05g |
(2R)-2-(2,4-difluorophenyl)propan-1-amine |
2248209-94-9 | 95.0% | 0.05g |
$707.0 | 2025-03-14 | |
| Enamine | EN300-6507566-0.1g |
(2R)-2-(2,4-difluorophenyl)propan-1-amine |
2248209-94-9 | 95.0% | 0.1g |
$741.0 | 2025-03-14 | |
| Enamine | EN300-6507566-0.25g |
(2R)-2-(2,4-difluorophenyl)propan-1-amine |
2248209-94-9 | 95.0% | 0.25g |
$774.0 | 2025-03-14 | |
| Enamine | EN300-6507566-0.5g |
(2R)-2-(2,4-difluorophenyl)propan-1-amine |
2248209-94-9 | 95.0% | 0.5g |
$809.0 | 2025-03-14 | |
| Enamine | EN300-6507566-1.0g |
(2R)-2-(2,4-difluorophenyl)propan-1-amine |
2248209-94-9 | 95.0% | 1.0g |
$842.0 | 2025-03-14 | |
| Enamine | EN300-6507566-2.5g |
(2R)-2-(2,4-difluorophenyl)propan-1-amine |
2248209-94-9 | 95.0% | 2.5g |
$1650.0 | 2025-03-14 | |
| Enamine | EN300-6507566-5.0g |
(2R)-2-(2,4-difluorophenyl)propan-1-amine |
2248209-94-9 | 95.0% | 5.0g |
$2443.0 | 2025-03-14 | |
| Enamine | EN300-6507566-10.0g |
(2R)-2-(2,4-difluorophenyl)propan-1-amine |
2248209-94-9 | 95.0% | 10.0g |
$3622.0 | 2025-03-14 |
(2R)-2-(2,4-Difluorophenyl)propan-1-amine Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on (2R)-2-(2,4-Difluorophenyl)propan-1-amine
Introduction to (2R)-2-(2,4-Difluorophenyl)propan-1-amine (CAS No. 2248209-94-9)
(2R)-2-(2,4-Difluorophenyl)propan-1-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 2248209-94-9, this compound represents a critical intermediate in the synthesis of various biologically active molecules. Its unique structural features, particularly the presence of 2,4-difluorophenyl and the chiral center at the propan-1-amine moiety, make it a valuable building block for designing novel therapeutic agents.
The< strong>2,4-difluorophenyl group introduces fluorine atoms at the 2 and 4 positions of the phenyl ring, which can significantly influence the electronic properties and metabolic stability of the resulting molecules. This substitution pattern is often employed in drug design to enhance binding affinity and reduce susceptibility to enzymatic degradation. The< strong>propan-1-amine moiety provides a flexible aliphatic chain that can be further modified to introduce additional functional groups, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.
In recent years, there has been a growing interest in leveraging chiral compounds like (2R)-2-(2,4-difluorophenyl)propan-1-amine in the development of enantioselective drugs. The chirality at the propan-1-amine carbon ensures that the compound exists as a single enantiomer, which can lead to improved therapeutic efficacy and reduced side effects compared to racemic mixtures. This enantiomeric purity is particularly crucial in fields such as oncology and central nervous system (CNS) drug discovery, where subtle differences in molecular structure can dictate biological activity.
The< strong>CAS number 2248209-94-9 provides a unique identifier for this compound, facilitating its use in scientific literature and patent applications. Researchers utilizing this compound can rely on its precise characterization through spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analytical techniques ensure that the compound meets the stringent purity requirements necessary for preclinical and clinical studies.
One of the most compelling aspects of (2R)-2-(2,4-difluorophenyl)propan-1-amine is its versatility as a synthetic intermediate. It has been employed in the synthesis of various pharmacologically relevant molecules, including kinase inhibitors and antiviral agents. For instance, recent studies have demonstrated its utility in constructing novel inhibitors targeting specific enzymes involved in cancer progression. The< strong>2,4-difluorophenyl group enhances interactions with these enzymes by improving lipophilicity and binding affinity, while the chiral propan-1-amine moiety ensures enantioselective binding.
The pharmaceutical industry has increasingly recognized the importance of fluorinated aromatic compounds in drug development. Fluorine atoms can modulate metabolic pathways, increase metabolic stability, and improve oral bioavailability. The incorporation of< strong>fluoroaromatics into drug candidates has led to several FDA-approved medications with improved efficacy and safety profiles. (2R)-2-(2,4-difluorophenyl)propan-1-amine, with its well-defined stereochemistry and fluorinated aromatic core, exemplifies how structural modifications can yield compounds with enhanced pharmacological properties.
In addition to its applications in oncology, this compound has shown promise in other therapeutic areas. Researchers are exploring its potential as an intermediate in the development of antiviral drugs, where the< strong>2,4-difluorophenyl group can interact with viral proteases or polymerases. Furthermore, its chiral nature makes it a candidate for designing CNS-targeting agents, which often require precise stereochemical control to achieve desired biological effects.
The synthesis of< strong>(2R)-2-(2,4-difluorophenyl)propan-1-amine presents unique challenges due to its complex structure. Advanced synthetic methodologies are employed to achieve high yields and enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution are commonly used to construct the< strong>propan-1-amine moiety with high stereochemical fidelity. These synthetic strategies ensure that researchers obtain a material suitable for further derivatization without compromising its integrity.
The growing body of research on< strong>(2R)-2-(2,4-difluorophenyl)propan-1-amine underscores its significance in modern drug discovery. Its structural features make it an ideal candidate for generating novel therapeutics with tailored biological activities. As computational chemistry tools continue to advance, virtual screening methods are being employed to identify new derivatives with enhanced properties. This interdisciplinary approach combines experimental synthesis with computational modeling to accelerate the discovery process.
In conclusion,< strong>(2R)-2-(2,4-difluorophenyl)propan-1-amine (CAS No. 2248209-94-9) represents a cornerstone in pharmaceutical research due to its versatile structural framework and functional attributes. Its applications span multiple therapeutic areas, driven by its ability to modulate biological targets through strategic molecular design. As scientists continue to explore new synthetic routes and pharmacological applications, this compound is poised to play an increasingly pivotal role in the development of next-generation medications.
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